molecular formula C23H17N3O4 B2380444 (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327170-36-4

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2380444
CAS No.: 1327170-36-4
M. Wt: 399.406
InChI Key: ORTDMFYKYPWQDH-BZZOAKBMSA-N
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Description

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzodioxin ring, a pyridine ring, and a chromene core, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzodioxin Moiety: This step may involve the reaction of the chromene core with a benzodioxin precursor under specific conditions.

    Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

    Final Assembly: The final step involves the formation of the imino and carboxamide functionalities, which may require specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin or chromene moieties.

    Reduction: Reduction reactions could target the imino or carboxamide groups.

    Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(pyridin-2-yl)-2H-chromene-3-carboxamide: Unique due to its specific combination of functional groups.

    Other Chromene Derivatives: These compounds share the chromene core but differ in their substituents, leading to varied biological activities.

    Benzodioxin Derivatives: Compounds with the benzodioxin moiety may exhibit similar chemical reactivity but different biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple pharmacophores into a single molecule, potentially leading to novel biological activities and applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-pyridin-2-ylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22(26-21-7-3-4-10-24-21)17-13-15-5-1-2-6-18(15)30-23(17)25-16-8-9-19-20(14-16)29-12-11-28-19/h1-10,13-14H,11-12H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDMFYKYPWQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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